molecular formula C7H5IN2 B12098819 6-Amino-2-ethynyl-3-iodopyridine

6-Amino-2-ethynyl-3-iodopyridine

Cat. No.: B12098819
M. Wt: 244.03 g/mol
InChI Key: KRIAHZKXXJGAEG-UHFFFAOYSA-N
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Description

6-Amino-2-ethynyl-3-iodopyridine is a heterocyclic organic compound with the molecular formula C₇H₅IN₂. It is a derivative of pyridine, characterized by the presence of an amino group at the 6th position, an ethynyl group at the 2nd position, and an iodine atom at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-ethynyl-3-iodopyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the Sonogashira coupling reaction, where a 3-halo-2-amino-pyridine undergoes coupling with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often involve the use of a base such as triethylamine and solvents like tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is tailored to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-ethynyl-3-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex heterocyclic compounds .

Scientific Research Applications

6-Amino-2-ethynyl-3-iodopyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-2-ethynyl-3-iodopyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-2-ethynyl-3-iodopyridine is unique due to the presence of both an ethynyl group and an iodine atom, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and various research applications .

Properties

Molecular Formula

C7H5IN2

Molecular Weight

244.03 g/mol

IUPAC Name

6-ethynyl-5-iodopyridin-2-amine

InChI

InChI=1S/C7H5IN2/c1-2-6-5(8)3-4-7(9)10-6/h1,3-4H,(H2,9,10)

InChI Key

KRIAHZKXXJGAEG-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CC(=N1)N)I

Origin of Product

United States

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